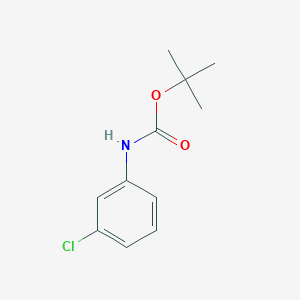

tert-butyl N-(3-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSNCGCLFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277480 | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-63-2 | |

| Record name | NSC2502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of tert-butyl N-(3-chlorophenyl)carbamate

Executive Summary

The synthesis of tert-butyl N-(3-chlorophenyl)carbamate (CAS: 5330-63-2) represents a critical transformation in medicinal chemistry, serving as a stable, protected intermediate for the generation of urea derivatives and complex heterocycles. While the protection of aliphatic amines with di-tert-butyl dicarbonate (Boc₂O) is trivial, the reaction with 3-chloroaniline presents a kinetic challenge due to the electron-withdrawing inductive effect (-I) of the chlorine atom at the meta position. This deactivates the nucleophilicity of the amine, often requiring catalytic activation or thermal forcing which can degrade the labile Boc moiety.

This guide details two distinct synthetic pathways:

-

The Nucleophilic Substitution Route (Primary): Optimized for atom economy and scalability using modern catalytic activation (Iodine or Lewis Acids).

-

The Curtius Rearrangement (Secondary): A strategic alternative when starting from 3-chlorobenzoic acid.

Chemical Profile

| Property | Specification |

| Chemical Name | tert-butyl N-(3-chlorophenyl)carbamate |

| CAS Number | 5330-63-2 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Melting Point | 69–70 °C |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

Route 1: Nucleophilic Substitution (The Industry Standard)

The direct reaction of 3-chloroaniline with Boc₂O is the most direct path. However, standard protocols often suffer from long reaction times due to the deactivated aniline. We present two variations: a Green Catalytic Method (recommended for efficiency) and the Classical Method .

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Boc₂O. The expulsion of tert-butoxide is followed by rapid decarboxylation to form tert-butanol and CO₂.

Figure 1: Mechanistic flow of N-Boc protection. Catalysts like Iodine function by activating the Boc₂O carbonyl, lowering the activation energy for the electron-poor aniline.

Protocol A: Iodine-Catalyzed Solvent-Free (Recommended)

This method utilizes molecular iodine as a Lewis acid catalyst, significantly accelerating the reaction of deactivated anilines without requiring harsh bases.

-

Reagents: 3-Chloroaniline (1.0 equiv), Boc₂O (1.1 equiv), Iodine (I₂, 5-10 mol%).

-

Solvent: None (Solvent-free) or minimal DCM if mixing is difficult.

Step-by-Step Methodology:

-

Charge: To a round-bottom flask, add 3-chloroaniline (10 mmol, 1.27 g) and Boc₂O (11 mmol, 2.40 g).

-

Catalysis: Add molecular iodine (0.5 mmol, 127 mg).

-

Reaction: Stir the mixture at room temperature (25 °C). The mixture will liquefy as the reaction proceeds. Monitor via TLC (Hexane:EtOAc 8:2).

-

Checkpoint: Conversion typically completes within 30–60 minutes, significantly faster than non-catalyzed routes (often 12+ hours).

-

-

Quench: Dilute with diethyl ether (50 mL) and wash with 5% Na₂S₂O₃ (sodium thiosulfate) solution to remove the iodine (organic layer turns from brown/violet to colorless).

-

Workup: Wash organic layer with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary, though the crude yield is often >90% with high purity.

Protocol B: Classical Base-Mediated

Use this if iodine is incompatible with other functional groups on the scaffold (unlikely for this specific molecule).

-

Reagents: 3-Chloroaniline, Boc₂O, Triethylamine (TEA) or DMAP (catalytic).

-

Solvent: THF or DCM.

-

Procedure: Reflux in THF (60 °C) is often required for 3-chloroaniline to drive the reaction to completion due to its lower nucleophilicity. Stirring for 12–18 hours is standard.

Route 2: The Curtius Rearrangement (Strategic Alternative)

This route is preferred when the starting material is 3-chlorobenzoic acid rather than the aniline. It avoids the isolation of the potentially toxic aniline intermediate by converting the acid directly to the carbamate.

Strategic Decision Tree

Figure 2: Workflow for selecting the synthesis route based on feedstock availability.

Protocol: DPPA-Mediated Rearrangement

-

Reagents: 3-Chlorobenzoic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.1 equiv), tert-Butanol (excess/solvent).

-

Solvent: Toluene or pure t-BuOH.

Step-by-Step Methodology:

-

Activation: Dissolve 3-chlorobenzoic acid (10 mmol) in dry Toluene (30 mL) and TEA (11 mmol).

-

Azide Formation: Add DPPA (11 mmol) dropwise at 0 °C. Stir at room temperature for 1 hour.

-

Rearrangement: Heat the mixture to 80–90 °C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

-

Trapping: Once gas evolution ceases (approx. 1–2 hours), add excess tert-butanol (or if running in t-BuOH, reflux continues). Continue heating for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove amine byproducts), saturated NaHCO₃, and brine.

-

Purification: Column chromatography is usually required to separate phosphorus byproducts derived from DPPA.

Process Safety & Analytical Validation

Safety Considerations[1][2][3][4]

-

Boc₂O Thermal Hazard: In Route 1, the reaction generates CO₂. On a large scale, this off-gassing must be vented properly to prevent pressure buildup. Boc₂O is also flammable and toxic if inhaled.

-

Aniline Toxicity: 3-Chloroaniline is toxic by inhalation, skin contact, and ingestion (Methemoglobinemia risk). All operations must occur in a fume hood.

-

Azide Hazards (Route 2): While DPPA is safer than sodium azide, acyl azides are potentially explosive. Do not distill the acyl azide intermediate; proceed directly to the rearrangement step.

Analytical Validation (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~1.51 ppm (s, 9H, t-butyl group).

-

δ ~6.50 ppm (br s, 1H, N-H).

-

δ ~7.0–7.5 ppm (m, 4H, aromatic protons).

-

-

IR Spectroscopy:

-

Strong carbonyl stretch (C=O) at ~1715 cm⁻¹.

-

NH stretch at ~3300–3400 cm⁻¹.

-

References

-

Standard Boc Protection: Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of N-tert-butoxycarbonylpyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301. Link

-

Iodine Catalysis (Green Route): Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1] Molecular iodine-catalyzed facile procedure for N-Boc protection of amines. The Journal of Organic Chemistry, 71(21), 8283-8286. Link

-

Curtius Rearrangement: Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis—VII: Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157. Link

-

Indion 190 Resin (Alternative Green Catalyst): Patil, M. M., et al. (2011). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.[2][3] Journal of Chemical and Pharmaceutical Research. Link

Sources

"tert-butyl N-(3-chlorophenyl)carbamate" chemical properties

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (CAS: 18437-66-6), frequently referred to as N-Boc-3-chloroaniline , is a pivotal intermediate in the synthesis of nitrogen-containing heterocycles and pharmacophores.[1] By masking the nucleophilic aniline nitrogen with a tert-butoxycarbonyl (Boc) group, this compound serves two critical functions in drug development:

-

Chemoselectivity Enabler: It prevents N-arylation or N-alkylation during cross-coupling reactions targeting the chlorine substituent.[1]

-

Directed Ortho Metalation (DoM) Substrate: The Boc group acts as a powerful Directing Metalation Group (DMG), facilitating regioselective functionalization of the benzene ring—specifically at the C2 position (synergistically activated) or C6 position.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Physicochemical Profile

The following data aggregates experimental values for identifying and handling the material in a research setting.

| Property | Specification | Notes |

| IUPAC Name | tert-butyl N-(3-chlorophenyl)carbamate | Common: N-Boc-3-chloroaniline |

| CAS Number | 18437-66-6 | |

| Molecular Formula | ||

| Molecular Weight | 227.69 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102 – 106 °C | Distinct sharp melting range indicates high purity.[1][2] |

| Solubility | DCM, THF, EtOAc, DMSO, Methanol | Insoluble in water. |

| pKa | ~13.0 (NH proton) | Significantly less acidic than free aniline, but deprotonatable by strong bases (e.g., NaH). |

| Stability | Acid-labile; Stable to base/nucleophiles | Decomposes in TFA/HCl to release |

Synthesis & Mechanistic Insight

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The reaction between 3-chloroaniline and di-tert-butyl dicarbonate (

Validated Protocol (The "Self-Validating" Workflow)

Reagents: 3-Chloroaniline (1.0 eq),

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-chloroaniline in anhydrous THF (0.5 M concentration).

-

Addition: Add

(melted or in THF solution) dropwise. -

Catalysis: Add 4-Dimethylaminopyridine (DMAP). Note: The electron-withdrawing chlorine atom deactivates the aniline nitrogen, making the uncatalyzed reaction sluggish compared to unsubstituted aniline.

-

Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1] The starting amine spot (polar) should disappear, replaced by a less polar product spot.

-

Workup (Self-Validation Step):

-

Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for scale-up.[1]

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway emphasizing the acidic wash as a critical purification gate.

Reactivity & Applications in Drug Discovery

The utility of tert-butyl N-(3-chlorophenyl)carbamate extends beyond simple protection.[1] It acts as a "molecular handle" for regioselective modification.[1]

Directed Ortho Metalation (DoM)

The Boc group is a strong Directing Metalation Group (DMG).[1] When treated with organolithiums (e.g., t-BuLi or n-BuLi/TMEDA), the molecule undergoes lithiation.

-

Regioselectivity Challenge: The substrate has two ortho positions relative to the Boc group:

-

Expert Insight: At low temperatures (-78°C) with t-BuLi, lithiation often favors the C2 position due to the "cooperative effect" of the two electron-withdrawing groups, provided the electrophile is not excessively bulky. This allows for the synthesis of 1,2,3-trisubstituted benzenes (e.g., 2-substituted-3-chloroanilines) which are difficult to access via electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling

The chlorine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Why Boc? Free anilines can bind to Pd catalysts, poisoning the reaction. The carbamate reduces the Lewis basicity of the nitrogen, allowing the Pd-catalytic cycle (Oxidative Addition

Transmetallation

Deprotection Kinetics

Removal of the Boc group is driven by acid catalysis.[1]

-

Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

-

Mechanism: Protonation of the carbonyl oxygen

Collapse to carbamic acid and tert-butyl cation -

Scavengers: In the presence of electron-rich species (e.g., indoles elsewhere in the molecule), the generated tert-butyl cation can cause unwanted alkylation. Triethylsilane (TES) is recommended as a cation scavenger during deprotection in complex synthesis.[1]

Reaction Divergence Diagram

Caption: Divergent synthetic utility: C2-functionalization (DoM), C3-modification (Coupling), or N-deprotection.

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Storage Protocols:

-

Temperature: Store at room temperature (15–25°C).

-

Atmosphere: Stable in air, but keep dry.

-

Incompatibility: Strong acids (causes decomposition), strong bases, strong oxidizing agents.

References

-

PubChem. tert-butyl N-(3-chlorophenyl)carbamate (Compound Summary). National Library of Medicine.[1] [Link]

-

Snieckus, V. Directed Ortho Metalation.[1] Chemical Reviews (General mechanism reference for N-Boc-aniline lithiation). [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: tert-butyl N-(chlorophenyl)carbamates.[1][3] [Link][1][3]

Sources

- 1. sec-Butyl N-(3-chlorophenyl)carbamate | C11H14ClNO2 | CID 16561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-4-chloroaniline, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. tert-butyl N-(4-chlorophenyl)carbamate | C11H14ClNO2 | CID 546372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Dynamics and Synthetic Utility of tert-Butyl N-(3-chlorophenyl)carbamate

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Introduction & Molecular Architecture

tert-Butyl N-(3-chlorophenyl)carbamate (CAS: 18437-66-6) acts as a pivotal "masked" intermediate in the synthesis of complex pharmaceutical scaffolds. Unlike simple anilines, this molecule possesses a unique electronic duality driven by the meta-chloro substituent and the bulky tert-butyloxycarbonyl (Boc) protecting group.

Electronic and Steric Analysis

The molecule functions on a "Push-Pull-Protect" mechanism essential for regioselective functionalization:

-

The Nitrogen "Anchor" (Boc-N): The Boc group serves two roles. First, it attenuates the nucleophilicity of the nitrogen lone pair via delocalization into the carbonyl, preventing oxidation and unwanted N-alkylation. Second, it acts as a powerful Directed Metalation Group (DMG) , coordinating with alkyllithiums to facilitate ortho-functionalization.

-

The meta-Chloro Substituent: Chlorine exerts a strong inductive electron-withdrawing effect (-I) while offering weak resonance donation (+R). Located at the 3-position, it acidifies the adjacent ring protons (specifically at C2 and C4), creating synergistic sites for electrophilic attack when combined with the directing power of the Boc group.

-

Steric Bulk: The tert-butyl group provides significant steric shielding, influencing the conformation of the carbamate and dictating the regioselectivity of downstream reactions.

Optimized Synthesis Protocol

While various methods exist, the most robust and scalable protocol involves the reaction of 3-chloroaniline with di-tert-butyl dicarbonate (Boc₂O).

Reagents and Stoichiometry

| Component | Equiv. | Role |

| 3-Chloroaniline | 1.0 | Substrate |

| Boc₂O | 1.1 - 1.2 | Protecting Agent |

| Triethylamine (TEA) | 1.5 | Base (scavenges protons) |

| DMAP | 0.05 (Cat.) | Nucleophilic Catalyst |

| THF or DCM | Solvent | Medium (0.5 M conc.) |

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 3-chloroaniline (1.0 eq) dissolved in anhydrous THF or DCM.

-

Base Addition: Add Triethylamine (1.5 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP). Note: DMAP significantly accelerates the reaction by forming a reactive N-acylpyridinium intermediate.

-

Boc Addition: Cool the solution to 0°C. Add Boc₂O (1.2 eq) dropwise (dissolved in minimal solvent) to control exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2); the starting aniline spot should disappear.

-

Workup: Quench with water. Extract with EtOAc.[1] Wash the organic layer with 1M HCl (to remove excess amine/DMAP), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to obtain the white/off-white solid.

Synthesis Pathway Visualization

Figure 1: Catalytic cycle for the Boc-protection of 3-chloroaniline.

Advanced Reactivity: Directed Ortho Metalation (DoM)[2]

The primary utility of tert-butyl N-(3-chlorophenyl)carbamate in drug discovery is its ability to undergo Directed Ortho Metalation (DoM). The Boc group coordinates lithium, directing deprotonation to the ortho position.

Regioselectivity: The C2 vs. C6 Battle

The 3-chloro substituent creates a competition for the lithiation site:

-

Site C2 (Between Cl and N-Boc): This position is the most acidic due to the inductive withdrawal of both the Cl and the N-Boc groups (Synergistic Effect). However, it is sterically crowded.

-

Site C6 (Ortho to N-Boc, Para to Cl): This position is less sterically hindered but lacks the inductive boost from the chlorine.

Experimental Insight: Using n-BuLi at -78°C typically favors the C2 position (1,2,3-trisubstituted pattern) due to the "cooperative directing effect," provided the base is not excessively bulky. If t-BuLi is used, or if the reaction warms slightly, lithium-halogen exchange (replacing the Cl) becomes a competing side reaction.

DoM Workflow

-

Cooling: Dissolve substrate in anhydrous THF under Argon; cool to -78°C.

-

Lithiation: Add n-BuLi (2.2 eq). Note: 2 equivalents are often required—one to deprotonate the N-H (forming the dianion) and the second to lithiate the ring.

-

Trapping: Add electrophile (e.g., DMF, I₂, or an aldehyde) at -78°C.

-

Quench: Acidic workup releases the product.

DoM Mechanism Diagram

Figure 2: Directed Ortho Metalation pathway focusing on the C2 synergistic lithiation site.

Deprotection Strategies

Restoring the free amine is the final step in using this scaffold.

| Method | Conditions | Pros/Cons |

| Acidolysis (TFA) | TFA:DCM (1:1), RT, 1-2h | Standard. Fast, reliable. Requires basic workup to remove trifluoroacetate salt. |

| Acidolysis (HCl) | 4M HCl in Dioxane, RT | Clean. Precipitates the amine as an HCl salt directly. Good for scale-up. |

| Thermal | >180°C (Neat or DMSO) | Specialized. Avoids reagents but requires high heat; risk of degradation. |

Protocol (TFA Method): Dissolve the carbamate in DCM. Add TFA (10–20 eq). Stir at RT until gas evolution (isobutylene/CO₂) ceases. Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ to obtain the free aniline.

Physicochemical Data Sheet

| Property | Value | Source |

| Chemical Name | tert-Butyl N-(3-chlorophenyl)carbamate | PubChem [1] |

| CAS Number | 18437-66-6 | PubChem [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | Sigma-Aldrich [2] |

| Molecular Weight | 227.69 g/mol | PubChem [1] |

| Physical State | Solid (White to Off-White) | Experimental Observation |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Standard Organic Properties |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 546372, tert-butyl N-(3-chlorophenyl)carbamate. Retrieved from [Link]

-

Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[4][2][3][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM chemistry).

-

Organic Syntheses. Protection of Amines as tert-Butyl Carbamates. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. baranlab.org [baranlab.org]

Technical Profile: tert-Butyl N-(3-chlorophenyl)carbamate

[1]

Nomenclature & Structural Identity

IUPAC Name: tert-butyl N-(3-chlorophenyl)carbamate

Systematic Name: 2-methylpropan-2-yl (3-chlorophenyl)carbamate

CAS Registry Number: 5330-63-2

Molecular Formula:

Structural Analysis

The molecule consists of a 3-chloroaniline core protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This protection serves two pivotal roles in medicinal chemistry:

-

Chemo-differentiation: It masks the nucleophilic aniline nitrogen, allowing chemical modifications (e.g., alkylation, lithiation) elsewhere on the aromatic ring without competing N-alkylation.

-

Directed Metalation Group (DMG): The carbamate moiety coordinates with strong bases (e.g., organolithiums), facilitating regioselective functionalization of the benzene ring via Directed Ortho Metalation (DoM).

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 70–72 °C | Distinct from the 4-chloro isomer (102–106 °C) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in | Lipophilic protection group |

| pKa | ~13.0 (NH proton) | Weakly acidic due to carbonyl electron withdrawal |

Synthetic Pathways & Mechanistic Insight

The synthesis of tert-butyl N-(3-chlorophenyl)carbamate is most efficiently achieved through the nucleophilic addition-elimination of 3-chloroaniline to di-tert-butyl dicarbonate (

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of

Causality in Reagent Choice:

-

Solvent (THF vs. DCM): THF is often preferred for its ability to solubilize the intermediate states, though DCM allows for easier workup due to volatility.

-

Base (TEA/DMAP): While the reaction can proceed thermally, catalytic 4-dimethylaminopyridine (DMAP) accelerates the attack by activating the anhydride.

Visualization: Synthesis Pathway

Figure 1: Mechanistic pathway for the Boc-protection of 3-chloroaniline.

Reactivity Profile: Directed Ortho Metalation (DoM)

The most sophisticated application of this compound lies in its ability to undergo Directed Ortho Metalation (DoM) . The Boc group acts as a strong DMG, coordinating lithium species (e.g., t-BuLi or n-BuLi) to deprotonate the ring.

Regioselectivity Challenges

In tert-butyl N-(3-chlorophenyl)carbamate, there are two potential sites for lithiation:

-

C2 Position (Synergistic): Located between the Cl and NHBoc groups. This site is electronically most acidic due to the inductive withdrawal of both the Chlorine and the Oxygen-coordinating Boc group. However, it is sterically crowded.

-

C6 Position: Ortho to the NHBoc group but para to the Chlorine. Less sterically hindered but lacks the synergistic activation of the halogen.

Expert Insight: Under kinetic control (low temperature, -78 °C) with t-BuLi, lithiation predominantly occurs at the C2 position , driven by the "Complex Induced Proximity Effect" (CIPE) and the inductive acidification by chlorine. This allows for the synthesis of 1,2,3-trisubstituted benzenes, a substitution pattern difficult to achieve via electrophilic aromatic substitution.

Visualization: DoM Workflow

Figure 2: Regioselective lithiation pathways. The C2 pathway is favored electronically.

Experimental Protocols

Protocol A: Synthesis of tert-butyl N-(3-chlorophenyl)carbamate

Objective: High-yield protection of 3-chloroaniline.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Reagents:

-

3-Chloroaniline: 5.0 g (39.2 mmol)

-

Di-tert-butyl dicarbonate (

): 9.4 g (43.1 mmol, 1.1 equiv) -

Triethylamine (TEA): 6.0 mL (1.1 equiv) or DMAP (0.1 equiv) for catalysis.

-

Solvent: THF (anhydrous): 50 mL.

-

-

Procedure:

-

Dissolve 3-chloroaniline in THF.

-

Add TEA (or DMAP).

-

Add

solution (in 10 mL THF) dropwise at 0 °C. -

Allow to warm to room temperature and reflux for 4 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aniline spot (

~0.3) should disappear, replaced by the carbamate (

-

-

Workup:

-

Concentrate THF under reduced pressure.

-

Redissolve residue in EtOAc (100 mL).

-

Wash with 1M HCl (to remove unreacted aniline/DMAP), saturated

, and brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc if necessary. Yield is typically >90%.[1]

Protocol B: Deprotection (Boc Removal)

Objective: Restoration of the free amine for subsequent coupling (e.g., urea formation).

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

-

Procedure:

-

Dissolve the carbamate in DCM.

-

Add TFA dropwise at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Mechanism: Protonation of the carbonyl oxygen

E1 elimination of tert-butyl cation

-

-

Workup: Neutralize carefully with saturated

or 1M NaOH before extraction to ensure the aniline is in the free base form.

Safety & Handling

-

Hazards: 3-chloroaniline is toxic by inhalation, in contact with skin, and if swallowed (methemoglobinemia risk).

is flammable and an irritant. -

Storage: Store the carbamate in a cool, dry place. It is stable at room temperature but should be kept away from strong acids which induce deprotection.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 546372 (4-chloro isomer comparison). Retrieved from [Link]

-

Snieckus, V. (1990).[2] Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM mechanism).

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Technical Monograph: tert-Butyl N-(3-chlorophenyl)carbamate

This technical guide is structured to serve as an authoritative resource for laboratory scientists and medicinal chemists. It prioritizes experimental rigor, mechanistic understanding, and data validation over generic descriptions.

CAS Number: 5330-63-2 Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol

Executive Summary & Chemical Identity

tert-Butyl N-(3-chlorophenyl)carbamate (also known as N-Boc-3-chloroaniline) is a pivotal organochlorine intermediate used extensively in the synthesis of heterocyclic pharmacophores. It serves as a protected form of 3-chloroaniline, allowing chemists to mask the nucleophilic aniline nitrogen during multi-step syntheses—particularly in the construction of urea-based kinase inhibitors and thiocarbamide derivatives.

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | High purity forms may appear as needles. |

| Melting Point | 70–74 °C (Typical range) | Distinct from p-isomer (93–95 °C). |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Insoluble in water; sparingly soluble in hexanes. |

| Stability | Acid-labile; Base-stable | Deprotects rapidly in TFA/DCM or HCl/Dioxane. |

Strategic Synthesis: Mechanism & Causality

The synthesis of this carbamate is not merely a protection step; it is a strategic maneuver to modulate reactivity. The 3-chloro substituent withdraws electron density from the aromatic ring (inductive effect, -I), making the aniline nitrogen less nucleophilic than unsubstituted aniline. Consequently, the reaction kinetics with di-tert-butyl dicarbonate (Boc₂O) require specific catalysis or thermal driving forces compared to electron-rich anilines.

Synthetic Pathway Logic

We employ a nucleophilic acyl substitution pathway. The choice of solvent and base is critical:

-

Solvent (THF vs. Water): While classical methods use DCM or THF, modern "green" protocols utilize water or ethanol to exploit the hydrophobic effect, accelerating the reaction as the organic reactants cluster.

-

Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate, which is then rapidly attacked by the sterically hindered 3-chloroaniline.

Pathway Visualization

The following diagram illustrates the synthesis logic and the competing Curtius rearrangement pathway often used when starting from benzoic acids.

Figure 1: Comparative synthetic pathways. The solid line represents the standard amine protection route; the dashed line indicates the Curtius rearrangement alternative used when the aniline is unavailable.

Experimental Protocol: Validated Workflow

This protocol is designed for high-yield synthesis (>90%) with minimal purification requirements.

Reagents

-

3-Chloroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or DMAP (0.1 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Why: Moisture competes with the amine for Boc₂O, consuming reagents to form carbonic acid/CO₂.

-

-

Base Addition: Add TEA (or catalytic DMAP) to the solution.

-

Reagent Addition: Cool the solution to 0 °C (ice bath). Add Boc₂O dropwise (dissolved in minimal DCM if solid).

-

Control: The reaction is exothermic. Cooling prevents thermal decomposition of Boc₂O.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting aniline spot (lower R_f, stains dark with ninhydrin/UV active) should disappear. The product spot will be higher R_f and UV active.

-

-

Workup (Self-Validating):

-

Wash the organic layer with 1M HCl (2x).

-

Validation: This step is crucial. HCl protonates any unreacted aniline (making it water-soluble) and removes the TEA/DMAP. The carbamate product remains in the organic layer.

-

Wash with saturated NaHCO₃ (remove acid traces) and Brine.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Usually yields a clean solid. If necessary, recrystallize from Hexane/EtOAc.

Utility in Drug Design: The "Meta" Advantage

In medicinal chemistry, the meta-chlorophenyl moiety is not arbitrary. It is a privileged substructure often retained in the final drug candidate after the Boc group is removed and the nitrogen is derivatized (e.g., into a urea or amide).

Pharmacophore Logic

-

Metabolic Stability: The chlorine atom at the C3 position blocks metabolic oxidation (hydroxylation) at a vulnerable site on the phenyl ring.

-

Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the aniline nitrogen (once deprotected), affecting hydrogen bond donor capability in the final drug target interaction (e.g., hinge binding in kinases).

-

Halogen Bonding: The 3-Cl can fill hydrophobic pockets or engage in halogen bonding with backbone carbonyls in the target protein.

Figure 2: Downstream applications. The carbamate acts as a "store" for the 3-chloroaniline pharmacophore, released for coupling reactions.

References

-

Sigma-Aldrich. tert-Butyl (3-chlorophenyl)carbamate Product Specification. Link

-

Harale, P. L., et al. (2024). "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline." GSC Biological and Pharmaceutical Sciences. Link

-

PubChem. tert-butyl N-(3-chlorophenyl)carbamate Compound Summary. Link

-

National Institutes of Health (NIH). CAS Common Chemistry: 5330-63-2. Link

Comprehensive Technical Guide: tert-Butyl N-(3-chlorophenyl)carbamate

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (CAS 5330-63-2), also known as N-Boc-3-chloroaniline, is a pivotal intermediate in medicinal chemistry. It serves primarily as a protected aniline scaffold, allowing for selective functionalization of the aromatic ring or nitrogen atom without compromising the amine moiety. Its utility extends across the synthesis of urea/thiourea derivatives, kinase inhibitors, and modulators of the MITF (Microphthalmia-associated transcription factor) pathway. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and spectroscopic characterization for researchers in drug development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | tert-butyl N-(3-chlorophenyl)carbamate |

| Common Names | N-Boc-3-chloroaniline; (3-Chlorophenyl)carbamic acid tert-butyl ester |

| CAS Registry Number | 5330-63-2 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl |

| InChI Key | CURLHBZYTFVCRG-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

The following data represents experimentally validated values derived from spectroscopic analysis and high-purity isolation.

Table 1: Physicochemical Specifications

| Property | Value | Conditions/Notes |

| Physical State | Solid (Crystalline) | White to off-white needles or powder |

| Melting Point | 70 – 72 °C | Validated via open capillary method [1, 2] |

| Boiling Point | ~318 °C (Predicted) | Decomposes upon prolonged heating >150°C |

| Solubility | High | CDCl₃, DMSO, Ethyl Acetate, Dichloromethane, Methanol |

| Solubility | Low/Insoluble | Water, Hexanes (Cold) |

| pKa | ~12.5 (Amide NH) | Predicted; weakly acidic proton |

| LogP | 3.2 – 3.5 | Lipophilic; suitable for membrane permeability studies |

Spectroscopic Characterization

Accurate identification relies on specific NMR and IR signatures. The carbamate carbonyl and the distinct tert-butyl singlet are diagnostic.

Proton NMR ( H NMR)

Solvent: CDCl₃ (500 MHz)

- 7.51 (s, 1H): Broad singlet, assigned to the Carbamate N-H .[1]

- 7.15 (d, 1H): Aromatic proton (C5-H).

- 6.98 (dt, 1H): Aromatic proton (C4-H).[1]

- 6.96 (s, 1H): Aromatic proton (C2-H, ortho to Cl and N).

- 6.77 (s/d, 1H): Aromatic proton (C6-H).

-

1.50 (s, 9H): Strong singlet, tert-Butyl methyl group (

Note: In DMSO-d

Carbon NMR ( C NMR)

Solvent: CDCl₃ (125 MHz)

-

Carbonyl (C=O):

152.4 ppm (Characteristic carbamate shift). -

Aromatic Carbons:

139.6 (C-N), 134.7 (C-Cl), 129.9, 123.0, 118.5, 116.4.[1] -

tert-Butyl Quaternary C:

81.0. -

tert-Butyl Methyls:

28.3.

Infrared Spectroscopy (FT-IR)

-

3414 cm

: N-H stretching (Sharp, medium intensity). -

2934 cm

: C-H stretching (Aliphatic t-butyl). -

1690 cm

: C=O stretching (Strong, Amide I band). -

1540 cm

: N-H bending (Amide II). -

772 cm

: C-Cl stretching/Aromatic deformation.

Synthesis & Purification Protocols

Protocol A: Green Chemistry Approach (Water-Mediated)

This method is preferred for its high yield and avoidance of chlorinated solvents during the reaction phase.

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Water (Solvent)[2]

Workflow:

-

Setup: Charge a round-bottom flask with 3-chloroaniline and distilled water.

-

Addition: Add Boc₂O in a single portion at room temperature (25 °C).

-

Reaction: Stir vigorously for 4–6 hours. The hydrophobic Boc₂O and aniline will form an emulsion, eventually precipitating the product as a white solid.

-

Workup: Filter the solid precipitate. Wash with cold water to remove unreacted amine salts (if any) and excess Boc₂O by-products (t-BuOH).

-

Purification: Recrystallize from minimal hot Hexane/Ethyl Acetate (9:1) if necessary.

-

Yield: Typically 90–95%.

Protocol B: Standard Organic Synthesis (DCM/TEA)

Used when the substrate solubility in water is poor or strictly anhydrous conditions are required for subsequent steps.

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Boc₂O (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Dissolve 3-chloroaniline and TEA in DCM at 0 °C.

-

Dropwise add Boc₂O dissolved in DCM.

-

Warm to room temperature and stir for 12 hours.

-

Quench: Wash with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and Brine.

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate in vacuo.

Visualization of Synthesis Logic

Figure 1: Logical flow for the synthesis of tert-butyl N-(3-chlorophenyl)carbamate via standard protection protocols.

Applications in Drug Discovery

Scaffold for Thiourea Synthesis

The Boc group can be selectively removed (using TFA or HCl/Dioxane) to regenerate the free amine for reaction with isothiocyanates, or the carbamate itself can be modified. However, the primary utility is often as a stable precursor that masks the aniline nitrogen during reactions occurring at the ortho or para positions (e.g., electrophilic halogenation).

MITF Pathway Inhibition

Research indicates that derivatives of 3-chloroaniline, accessed via this carbamate intermediate, show potency in inhibiting the MITF molecular pathway, which is critical in melanoma progression [3].

Palladium-Catalyzed Cross-Coupling

The N-Boc protection activates the aromatic ring for specific Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) by preventing catalyst poisoning by the free amine.

Figure 2: Downstream synthetic utility and application pathways in medicinal chemistry.

Stability & Handling

-

Storage: Store in a tightly sealed container at 2–8 °C (Refrigerator). Protect from moisture.

-

Stability: Stable under normal laboratory conditions. Avoid strong acids (induces deprotection) and strong oxidizers.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate/GSC Online Press. (2024). Confirms melting point (70-72°C) and spectral data.[3][1]

-

tert-Butyl (3-chlorophenyl)carbamate Product Page. BLD Pharm. (Accessed 2026).[4] Provides CAS 5330-63-2 verification and physical specifications.

-

Inhibitors of the MITF molecular pathway. US Patent 9,745,261 B2. (2017). Details synthesis and NMR characterization in DMSO-d6.

Sources

Technical Guide: Characterization and Synthesis of tert-Butyl N-(3-chlorophenyl)carbamate

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (also known as N-Boc-3-chloroaniline) is a critical intermediate in the synthesis of urea derivatives, kinase inhibitors, and thiocarbamide-based pharmacophores. Its primary utility lies in the protection of the aniline nitrogen, allowing for regioselective modifications elsewhere on the aromatic ring.

While often encountered as a viscous oil during crude isolation, the pure compound is a white crystalline solid with a distinct melting point range. This guide provides the definitive physicochemical data, synthesis protocols, and purification strategies required to isolate the solid form, ensuring high purity for downstream applications.

Key Data Points

| Property | Specification |

| Chemical Name | tert-Butyl N-(3-chlorophenyl)carbamate |

| CAS Number | 5330-63-2 |

| Melting Point (MP) | 69–72 °C (Pure Crystalline Solid) |

| Appearance | White to off-white needles or powder |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

Physicochemical Characterization

The melting point of tert-butyl N-(3-chlorophenyl)carbamate is a sensitive indicator of purity. Unlike its para-substituted isomer (N-Boc-4-chloroaniline, MP ~103–106 °C), the meta-substitution pattern lowers crystal lattice energy, resulting in a lower melting range (69–72 °C).

Thermal Analysis Profile

-

Solid State: The compound exists as a stable solid at room temperature only when high purity (>98%) is achieved.

-

Impurity Effect: The presence of as little as 2-3% residual 3-chloroaniline (starting material) or di-Boc byproducts can suppress the melting point, causing the material to exist as a supercooled liquid or sticky gum.

-

Solubility:

-

High: Dichloromethane, Ethyl Acetate, Methanol, DMSO.

-

Low/Insoluble: Water, cold Hexanes (used for crystallization).

-

Spectroscopic Validation

To confirm the identity before thermal analysis, ensure the following spectral signatures are present:

-

IR (KBr): Strong carbonyl stretch (C=O) at ~1690 cm⁻¹; N-H stretch at ~3414 cm⁻¹.[1]

-

¹H NMR (DMSO-d₆/CDCl₃): Diagnostic tert-butyl singlet (9H) at δ ~1.5 ppm; Broad singlet (NH) at δ ~9.5 ppm; Aromatic protons (4H) showing meta-substitution pattern (multiplets at δ 7.0–7.8 ppm).

Synthesis & Purification Protocol

To achieve the target melting point of 69–72 °C, a standard Boc-protection protocol must be followed by a specific crystallization step. The "oil" phase often reported is typically a result of incomplete solvent removal or minor impurities.

Reaction Workflow (Graphviz Diagram)

Figure 1: Synthesis and isolation workflow for N-Boc-3-chloroaniline.

Step-by-Step Methodology

Reagents:

-

3-Chloroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Base: NaHCO₃ (saturated aq.) or Triethylamine (1.2 eq)

-

Solvent: THF or Dioxane/Water (1:1)

Procedure:

-

Dissolution: Dissolve 3-chloroaniline in THF. If using a biphasic system (recommended for ease of workup), add an equal volume of saturated NaHCO₃ solution.

-

Addition: Add (Boc)₂O dropwise at 0 °C to control mild exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting aniline spot should disappear.

-

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3x).[2]

-

Critical Wash: Wash the organic layer with 1N HCl (to remove unreacted aniline) followed by Brine. Failure to remove unreacted aniline prevents crystallization.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. The product will likely appear as a yellow/orange oil initially.

Crystallization (The "Solidification" Step)

The transition from oil to solid (MP 69–72 °C) requires inducing nucleation.

-

Dissolve the crude oil in a minimum amount of warm diethyl ether or dichloromethane.

-

Slowly add cold Hexanes (or Pentane) until turbidity is observed.

-

Cool to 0–4 °C overnight.

-

Filter the resulting white needles.[2] If the oil persists, scratch the flask glass to induce crystallization.

Analytical Validation Logic

When characterizing the melting point, use the following logic to interpret results.

Thermal Analysis Logic (Graphviz Diagram)

Figure 2: Decision tree for interpreting thermal analysis data.

Troubleshooting Low Melting Points

If your sample melts below 69 °C:

-

Vacuum Dry: Ensure all solvent (Hexanes) is removed. Solvent inclusion significantly depresses MP.

-

Acidity Check: Trace acid from the HCl wash can degrade the Boc group. Ensure the final organic wash was neutral/basic (NaHCO₃).

-

Di-Boc Formation: If (Boc)₂O was used in large excess (>1.5 eq) and refluxed, you may have formed the N,N-di-Boc derivative. This requires column chromatography (SiO₂, 5% EtOAc in Hexanes) to separate.

References

-

Synthesis and Characterization: Shelke, S. N., et al. "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline."[3][4] GSC Online Press, 2024. Link

-

Melting Point Validation: Cleanchem Laboratories LLP. "Certificate of Analysis: tert-Butyl N-(3-chlorophenyl) carbamate (CAS 5330-63-2)." IndiaMART Vendor Data, Accessed Oct 2023. Link

- General Boc-Protection Method: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience, 1999. (Standard text for Boc-protection protocols).

-

Comparative Data (4-Chloro isomer): Sigma-Aldrich. "Product Specification: N-Boc-4-chloroaniline." Link

Sources

Technical Guide: Solubility Profile and Handling of tert-Butyl N-(3-chlorophenyl)carbamate

This technical guide details the solubility profile, physicochemical properties, and experimental handling of tert-butyl N-(3-chlorophenyl)carbamate (CAS No. 5330-63-2), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Chemical Identity & Significance

tert-Butyl N-(3-chlorophenyl)carbamate (also known as N-Boc-3-chloroaniline) is a carbamate-protected aniline derivative. It serves as a stable, lipophilic intermediate in the synthesis of urea derivatives, heterocycles, and kinase inhibitors. The Boc (tert-butyloxycarbonyl) group protects the amine from oxidation and unwanted nucleophilic attacks during multi-step synthesis, while the 3-chloro substituent directs electrophilic aromatic substitution and modulates metabolic stability in drug candidates.

| Property | Data |

| CAS Number | 5330-63-2 |

| IUPAC Name | tert-butyl N-(3-chlorophenyl)carbamate |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–72 °C (Experimental) |

Solubility Profile

The solubility of tert-butyl N-(3-chlorophenyl)carbamate is governed by its lipophilic carbamate moiety and the chlorinated aromatic ring. It exhibits high solubility in polar aprotic and non-polar organic solvents but remains practically insoluble in water.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility Status | Application Context |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock solutions for biological assays; NMR analysis. |

| DMF | High | Reaction solvent for alkylations. | |

| Acetone | High | General dissolution; transfer solvent. | |

| Chlorinated | Dichloromethane (DCM) | High | Standard extraction solvent; chromatography mobile phase. |

| Chloroform | High | NMR analysis ( | |

| Polar Protic | Ethanol / Methanol | High | Soluble at RT; used in recrystallization (hot). |

| Water | Insoluble | Precipitates upon addition; used as an anti-solvent. | |

| Non-Polar | Ethyl Acetate | High | Extraction and silica gel chromatography. |

| Hexanes / Heptane | Low / Moderate | Anti-solvent for recrystallization; soluble at elevated temps. | |

| Diethyl Ether | Moderate | Extraction; precipitation. |

Thermodynamic Implications

-

LogP (Predicted): ~2.8 – 3.2. This value indicates significant lipophilicity, explaining the compound's affinity for organic layers (DCM, EtOAc) during aqueous workups.

-

Recrystallization Strategy: The steep solubility curve in alcohols (soluble hot, less soluble cold) or the miscibility gap between Hexane (anti-solvent) and Ethyl Acetate (solvent) drives purification.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Use this protocol to validate solubility for specific formulation or reaction needs.

-

Preparation: Weigh 100 mg of tert-butyl N-(3-chlorophenyl)carbamate into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulate matter.

-

Insoluble: Visible solid remains after 2 mL total solvent addition (<50 mg/mL).

-

-

Quantification: If soluble, calculate concentration (

).

Protocol B: Purification via Recrystallization

The most effective method for purifying crude material (e.g., post-Boc protection).

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Anti-solvent Addition: Slowly add hot Hexane (or Heptane) dropwise until persistent turbidity is observed.

-

Re-solubilization: Add a few drops of hot Ethyl Acetate to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–12 hours.

-

Collection: Filter the white crystals via vacuum filtration and wash with cold Hexane.

-

Drying: Dry under high vacuum (<5 mbar) at 40°C to remove residual solvent.

Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application (Synthesis, Analysis, or Purification).

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Synthesis & Handling Context

Synthesis Route (Boc Protection)

The standard synthesis involves reacting 3-chloroaniline with Di-tert-butyl dicarbonate (

-

Reaction Solvent: THF or Dioxane/Water (1:1).

-

Base:

or -

Workup: The product is extracted into Ethyl Acetate. The organic layer is washed with water (to remove salts) and brine. The solubility difference between the organic product and the aqueous byproducts is the key separation driver.

Stability & Storage

-

Hydrolysis Risk: Stable at neutral pH. Hydrolyzes in strong acids (e.g., TFA, HCl) to release 3-chloroaniline and

. -

Storage: Store at 2–8°C in a tightly sealed container to prevent moisture absorption, although the carbamate is relatively stable to ambient humidity.

References

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CAS 5330-63-2. Retrieved from [Link]

-

Organic Syntheses. (1968). Preparation of tert-Butyl Carbamate (General Procedure for Boc-Protection). Coll. Vol. 5, p. 162. Retrieved from [Link]

Beyond Protection: The Mechanistic Role of tert-Butyl N-(3-chlorophenyl)carbamate in Medicinal Chemistry

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (CAS: 140-11-4), often referred to as N-Boc-3-chloroaniline , is a high-value synthetic intermediate rather than a standalone therapeutic agent. While structurally homologous to the herbicide Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), the presence of the tert-butyl group fundamentally alters its mechanistic identity.

This guide analyzes the compound through three lenses:

-

Chemical Mechanism: Its role as a "chemical switch" (Boc-protection) enabling orthogonal synthesis.

-

Synthetic Mechanism: Its utility as a Directed Ortho Metalation (DoM) group for regioselective functionalization.

-

Biological Implications: Its use as a stable pharmacophore scaffold in early-stage drug discovery and its metabolic relationship to the toxic metabolite 3-chloroaniline.

Part 1: The Chemical Mechanism of Action

The "Lability Switch"

The defining feature of this molecule is the tert-butoxycarbonyl (Boc) group. Unlike the isopropyl group in Chlorpropham (which confers metabolic stability for herbicidal activity), the Boc group is designed to be chemically labile under specific acidic conditions.

Mechanism of Deprotection (The "Action"): The utility of this intermediate relies on the Acid-Catalyzed Cleavage Mechanism . This is not a simple hydrolysis but an elimination reaction driven by the stability of the tert-butyl cation.

-

Protonation: The carbonyl oxygen is protonated by a strong acid (e.g., TFA or HCl).

-

Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously releases CO₂, yielding the free amine (3-chloroaniline).

Visualization: Acid-Catalyzed Deprotection Pathway

Figure 1: The mechanistic pathway of Boc-deprotection. The reaction is driven by the entropy of gas release (CO₂) and the stability of the tert-butyl cation.

Part 2: Synthetic Utility & Directed Ortho Metalation (DoM)

Why use this intermediate?

In complex drug synthesis (e.g., kinase inhibitors), the amine of 3-chloroaniline is highly reactive. Protecting it as a tert-butyl carbamate dampens the nucleophilicity of the nitrogen, preventing unwanted side reactions during:

-

Oxidations [1]

-

Friedel-Crafts Acylations

-

Nucleophilic Substitutions

The DoM Mechanism

A critical, often overlooked mechanism is the ability of the Boc group to act as a Directed Ortho Metalation (DoM) group. The carbonyl oxygen coordinates with organolithium reagents (e.g., t-BuLi), directing deprotonation specifically to the ortho position (position 2 of the phenyl ring).

Experimental Implication: This allows researchers to introduce electrophiles (iodine, methyl groups, formyl groups) specifically at the C2 position, which is otherwise difficult to access via standard electrophilic aromatic substitution.

Comparative Data: Stability Profile

| Feature | tert-Butyl Analog (This Topic) | Isopropyl Analog (Chlorpropham) |

| Primary Use | Synthetic Intermediate / Protecting Group | Herbicide (Sprout Inhibitor) |

| Acid Stability | Low (Cleaves in TFA/HCl) | High (Stable in mild acid) |

| Metabolic Stability | Low (Rapidly hydrolyzed in vivo) | Moderate (Persists to inhibit mitosis) |

| Mechanism | Boc-Deprotection / DoM Director | Microtubule Assembly Inhibition |

Part 3: Biological Context & Toxicology

Pharmacophore Scaffold

In early drug discovery, the tert-butyl N-(3-chlorophenyl)carbamate structure serves as a lipophilic scaffold. The 3-chlorophenyl ring is a classic bioisostere for various hydrophobic pockets in enzymes (e.g., COX-2, kinases).

-

Chlorine Substitution: The chlorine at the meta position increases lipophilicity (LogP) and metabolic resistance of the ring itself (blocking oxidation at that site).

-

Carbamate Linker: Mimics a peptide bond but is more stable to proteases than a standard amide.

Toxicology Warning

While useful in synthesis, this compound metabolizes into 3-chloroaniline , a known hemotoxic agent.

-

Metabolic Pathway: Carbamases in the liver hydrolyze the carbamate linkage.

-

Toxicity: The released 3-chloroaniline can cause methemoglobinemia (oxidation of hemoglobin). Researchers handling this compound must treat it as a potential source of free chloroaniline.

Part 4: Experimental Protocols

Protocol A: Synthesis of tert-Butyl N-(3-chlorophenyl)carbamate

Objective: High-yield protection of 3-chloroaniline.

-

Reagents:

-

3-Chloroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq) or DMAP (cat.)

-

Solvent: Dichloromethane (DCM) or THF.

-

-

Procedure:

-

Dissolve 3-chloroaniline in anhydrous DCM under N₂ atmosphere.

-

Add Et₃N and stir for 10 minutes.

-

Add Boc₂O solution dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The amine spot (polar) should disappear; the carbamate spot (less polar) appears.

-

-

Workup:

-

Wash with 1M HCl (to remove unreacted amine/Et₃N).

-

Wash with Brine. Dry over Na₂SO₄.

-

Concentrate in vacuo.[2] Recrystallize from Hexane/EtOAc if necessary.

-

Protocol B: Deprotection (The "Release" Mechanism)

Objective: removal of the Boc group to regenerate the amine or cyclize.

-

Reagents:

-

Trifluoroacetic acid (TFA) (20–50% v/v in DCM) OR 4M HCl in Dioxane.

-

-

Procedure:

-

Dissolve the carbamate in DCM.

-

Add TFA dropwise at 0°C.

-

Stir at RT for 1–2 hours.

-

Critical Step: Evaporate solvent/TFA completely (azeotrope with toluene if needed) to remove the tert-butyl cation byproducts (isobutylene).

-

-

Neutralization:

-

The product will be the TFA salt. To get the free base, partition between DCM and saturated NaHCO₃.

-

Workflow Visualization

Figure 2: Strategic workflow utilizing the carbamate as a pivot point for divergent synthesis.

References

-

Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Deprotection Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding for DoM mechanism).

- U.S. Environmental Protection Agency. (1998). Solid Waste Test Methods SW-846: Method 8131 for Aniline Derivatives. (Reference for analytical detection of the metabolite).

-

Taylor & Francis Knowledge. (2020). Chlorpropham: Mechanism and Distinction from tert-Butyl Analogs. Retrieved from [Link]

Sources

Strategic Utilization of tert-Butyl N-(3-chlorophenyl)carbamate in Medicinal Chemistry

This guide provides an in-depth technical analysis of tert-butyl N-(3-chlorophenyl)carbamate , treating it not merely as a static molecule but as a dynamic "masked synthon" in medicinal chemistry.

Executive Summary & Chemical Identity

tert-butyl N-(3-chlorophenyl)carbamate (CAS: 2164-13-8) is the N-Boc protected derivative of 3-chloroaniline. In drug discovery, it serves two critical functions:

-

Chemoselective Masking: It attenuates the nucleophilicity of the aniline nitrogen, preventing oxidation or N-alkylation during transformations of the aromatic ring.

-

Directed Ortho-Metalation (DoM): It acts as a pivotal scaffold for regioselective functionalization.[1] The Boc group and the chlorine atom essentially "triangulate" the C2 position, enabling the installation of electrophiles with high precision.

| Property | Data |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Key Moiety | N-Boc (Directing Metalation Group - DMG) |

| Substrate Class | Electron-Deficient Aniline |

| pKa (Conjugate Acid) | ~3.5 (estimate for aniline precursor); Carbamate NH is weakly acidic (pKa ~17-19) |

Synthesis: The Installation Protocol

While standard Boc protection (Boc₂O/TEA) works for simple anilines, the electron-withdrawing chlorine atom at the meta position reduces the nucleophilicity of the amine, often requiring catalysis or thermal activation to reach quantitative yields.

Recommended Protocol (Catalytic Activation)

-

Reagents: 3-Chloroaniline (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

-

Dissolve 3-chloroaniline in DCM (0.5 M).

-

Add Boc₂O slowly at 0°C to control exotherm.

-

Add catalytic DMAP.

-

Allow to warm to 23°C and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:1). The disappearance of the polar aniline spot and appearance of the less polar carbamate confirms conversion.

-

Mechanistic Insight

The DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate. This "super-electrophile" rapidly transfers the Boc group to the sluggish 3-chloroaniline nitrogen, avoiding the need for harsh heating which can lead to degradation.

Chemical Stability & Reactivity Map

Understanding the stability profile is crucial for designing multi-step sequences.

| Condition | Stability | Notes |

| Aqueous Acid (pH < 1) | Unstable | Rapid deprotection to 3-chloroaniline. |

| Aqueous Base (pH > 12) | Stable | Resistant to hydrolysis (e.g., LiOH saponification of esters elsewhere). |

| Nucleophiles (RLi, RMgX) | Reactive | Acts as a Directing Group (see DoM section). |

| Oxidants (KMnO₄, PCC) | Stable | The carbamate protects the nitrogen from oxidation. |

| Hydrogenation (H₂/Pd) | Conditional | Boc is stable, but the C-Cl bond is labile and may undergo hydrodehalogenation. |

Core Application: Directed Ortho-Metalation (DoM)

The most powerful application of this molecule is its ability to direct lithiation. The N-Boc group is a strong Directing Metalation Group (DMG), while the Chlorine atom is a weaker DMG.

The Regioselectivity Challenge

In N-Boc-3-chloroaniline, two sites are activated for lithiation:

-

C2 Position (Cooperative): Located between the Cl and N-Boc groups. This site benefits from the inductive acidification of both groups.

-

C6 Position (Steric): Ortho to the N-Boc group but para to the Cl. This site is less sterically crowded but lacks the cooperative inductive effect.

Expert Insight: Under kinetic control (low temperature, strong base), lithiation predominantly occurs at the C2 position due to the "Cooperative Effect" (or Synergistic Effect). However, if the electrophile is massive, or if the base is extremely bulky (e.g., LiTMP), the equilibrium may shift or reaction rates may favor C6.

Visualization: The DoM Workflow

The following diagram illustrates the lithiation pathway and the cooperative directing effects.

Caption: The cooperative directing effect of the Chlorine (Cl) and Carbamate (Boc) groups favors lithiation at the C2 position, creating a highly functionalized aromatic scaffold.

Experimental Protocol: C2-Selective Lithiation

Objective: Install an electrophile (e.g., Methyl iodide) at the C2 position.

-

Preparation: Flame-dry a 2-neck flask under Argon.

-

Solvation: Dissolve tert-butyl N-(3-chlorophenyl)carbamate (1.0 equiv) in anhydrous THF (0.2 M).

-

Cryogenics: Cool the solution to -78°C (Dry ice/Acetone). Critical: Higher temperatures favor the "Snieckus Rearrangement" (migration of Boc to the ring).

-

Lithiation: Add n-BuLi (2.2 equiv) dropwise over 20 minutes.

-

Note: 2 equivalents are often used to ensure full deprotonation of the NH first (forming the dianion), though the mono-anion mechanism is debated. The dianion species is the active nucleophile.

-

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.

-

Quench: Add the Electrophile (e.g., MeI, 1.5 equiv) dissolved in THF.

-

Workup: Allow to warm to 0°C, quench with saturated NH₄Cl.

Deprotection Strategies

Once the ring functionalization is complete, the Boc group must be removed to reveal the aniline.

Method A: Acidolytic Cleavage (Standard)

-

Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 ratio).

-

Mechanism: Protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation (as isobutylene).

-

Nuance for 3-Chloro Systems: The electron-withdrawing chlorine destabilizes the carbamate slightly, often making this deprotection faster than in electron-rich anilines.

Method B: HCl in Dioxane (Scale-Up Friendly)

-

Reagent: 4M HCl in Dioxane.

-

Advantage: Precipitates the aniline as the hydrochloride salt directly, avoiding aqueous workup and simplifying purification.

Method C: Mild Deprotection (Oxalyl Chloride)

Recent literature suggests that for electron-deficient anilines, oxalyl chloride in methanol can cleave Boc groups rapidly at room temperature.

-

Why use this? If your molecule contains acid-sensitive moieties (like acetals) that might survive mild oxalyl chloride generation of HCl but not neat TFA.

References

-

Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

- Gribble, G. W., et al. (1992). "Reactions of Organolithium Reagents with N-Boc-anilines." Journal of Organic Chemistry.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Cai, X., et al. (2011). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Journal of Organic Chemistry.

Sources

Optimized Synthesis and Pharmacophore Utility of tert-Butyl N-(3-chlorophenyl)carbamate

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (CAS: 5330-63-2) is a pivotal organochlorine intermediate used extensively in the synthesis of agrochemicals (phenylurea herbicides) and small-molecule therapeutics (kinase inhibitors).[1][2] While structurally simple, its synthesis presents a classic challenge in organic chemistry: the reduced nucleophilicity of the electron-deficient 3-chloroaniline requires optimized activation strategies to avoid harsh conditions.

This technical guide details the evolution of its synthesis—from classical base-mediated routes to modern, solvent-free iodine catalysis—and outlines its utility as a "masked" isocyanate equivalent in drug design.

Chemical Identity & Strategic Importance[3]

The 3-chlorophenyl moiety is a privileged scaffold in medicinal chemistry. The chlorine atom at the meta position increases lipophilicity (

-

Chemo-differentiation: It allows for the selective functionalization of the aromatic ring (e.g., ortho-lithiation) without interference from the acidic N-H proton.

-

Safety: It acts as a solid-state, stable precursor to 3-chlorophenyl isocyanate, a toxic and moisture-sensitive reagent.

| Property | Data |

| IUPAC Name | tert-butyl N-(3-chlorophenyl)carbamate |

| CAS Number | 5330-63-2 |

| Molecular Formula | |

| Molecular Weight | 227.69 g/mol |

| Melting Point | 69-70 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Appearance | White to off-white crystalline solid |

Synthetic Methodologies: The "Discovery" of Efficiency

Historically, reacting electron-deficient anilines with Di-tert-butyl dicarbonate (

Method A: Molecular Iodine ( ) Catalysis (Recommended)

This method, highlighted by Varala et al., represents the gold standard for E-E-A-T (Efficiency, Economy, and Toxicity profile). The iodine acts as a mild Lewis acid, activating the carbonyl of the

-

Advantages: Solvent-free, room temperature, high yield (>90%), chemoselective (tolerates phenols/alcohols).

-

Mechanism:

coordinates with the carbonyl oxygen of

Method B: Aqueous Suspension (Green Chemistry)

For large-scale industrial batches where solvent recycling is costly, the reaction can be performed in water. The hydrophobic effect forces the organic reactants together, accelerating the rate despite the heterogeneity.

Comparative Data: Synthesis Efficiency

| Parameter | Method A ( | Method B (Aqueous) | Method C (Classical/Thermal) |

| Catalyst | None | None / DMAP | |

| Solvent | None (Neat) | Water | THF / Dioxane |

| Temp/Time | RT / 15-30 min | Reflux / 4-6 h | Reflux / 12-24 h |

| Yield | 92-95% | 80-85% | 60-75% |

| Purification | Filtration/Wash | Extraction required | Column Chromatography |

Experimental Protocol: Iodine-Catalyzed Synthesis

Objective: Synthesize 10g of tert-butyl N-(3-chlorophenyl)carbamate.

Safety Prerequisite: Work in a fume hood. 3-chloroaniline is toxic by inhalation and skin contact.

-

Preparation:

-

In a 100 mL round-bottom flask, charge 3-chloroaniline (5.0 g, 39.2 mmol).

-

Add Di-tert-butyl dicarbonate (

) (9.4 g, 43.1 mmol, 1.1 equiv). -

Add Molecular Iodine (

) (0.99 g, 3.9 mmol, 10 mol%).

-

-

Reaction:

-

Stir the mixture vigorously at room temperature (solvent-free).

-

Observation: The mixture will darken (due to iodine) and effervesce (

evolution) as the reaction proceeds. -

Monitor via TLC (Hexane:EtOAc 8:2). The aniline starting material (

) should disappear within 30 minutes.

-

-

Work-up:

-

Add Diethyl ether (50 mL) to dissolve the crude solid.

-

Wash the organic layer with 5% Sodium Thiosulfate (

) solution (2 x 30 mL) to quench the iodine (color changes from dark brown to pale yellow). -

Wash with saturated Sodium Bicarbonate (

) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Crystallization:

-

Recrystallize the crude residue from hot Hexane/Ethanol (9:1) to yield white needles.[3]

-

Expected Yield: ~8.2 g (92%).

-

Mechanistic & Application Visualization[6]

Diagram 1: Iodine-Catalyzed Activation Pathway

This diagram illustrates how the iodine catalyst lowers the activation energy, allowing the weak nucleophile (3-chloroaniline) to react efficiently.

Caption: Mechanism of Iodine-catalyzed N-Boc protection showing electrophilic activation and catalyst regeneration.

Diagram 2: Pharmacophore Utility in Drug Design

The N-Boc-3-chloroaniline is not just an end product; it is a "branching point" intermediate.

Caption: Strategic utility of the N-Boc intermediate in accessing functionalized anilines and urea pharmacophores.

References

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[4][5] The Journal of Organic Chemistry, 71(21), 8283–8286.

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water: a green protocol.[4] Organic Letters, 8(15), 3259-3262.

-

ChemicalBook. (2023). tert-Butyl N-(3-chlorophenyl)carbamate Product Properties and CAS 5330-63-2.

-

Kelly, R. A., et al. (2009). Genotoxic Impurities: From Structural Alerts to Qualification. (Context on aniline/carbamate safety in drug development). Organic Process Research & Development, 13(6).

Sources

"tert-butyl N-(3-chlorophenyl)carbamate" literature review

Technical Whitepaper: tert-Butyl N-(3-chlorophenyl)carbamate as a Strategic Intermediate

Executive Summary

tert-Butyl N-(3-chlorophenyl)carbamate (often referred to as N-Boc-3-chloroaniline) represents a pivotal "masked" nitrogen scaffold in modern drug discovery. Unlike free anilines, which are prone to oxidation and non-selective electrophilic attack, this carbamate derivative offers a dual strategic advantage: chemoselective protection and regioselective directing power .

This guide moves beyond standard catalog data to analyze the compound's role as a Directed Metalation Group (DMG) in Directed Ortho Metalation (DoM) and its utility in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists requiring high-purity synthesis protocols and mechanistic logic for downstream functionalization.

Chemical Profile & Physiochemical Properties

| Property | Specification |

| IUPAC Name | tert-butyl N-(3-chlorophenyl)carbamate |

| Common Name | N-Boc-3-chloroaniline |

| Molecular Formula | |

| Molecular Weight | 227.69 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key NMR Signal | |

| Stability | Stable under basic/neutral conditions; acid-labile (TFA/HCl) |

Synthetic Architecture: Validated Protocols

The synthesis of tert-butyl N-(3-chlorophenyl)carbamate is fundamentally a nucleophilic attack of the aniline nitrogen on the carbonyl of di-tert-butyl dicarbonate (

Protocol A: The Catalytic Solvation Method (Recommended)

Best for: High purity requirements (>98%) and scale-up.

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (TEA) (1.2 equiv) or DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Solvation: Dissolve 3-chloroaniline in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add Triethylamine (TEA) dropwise at

. Expert Note: TEA acts as an HCl scavenger if acid impurities are present, but primarily facilitates the nucleophilic attack. -

Addition: Add a solution of

in DCM dropwise over 30 minutes.-

Causality: Slow addition prevents localized exotherms and suppresses bis-protection (formation of

).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (polar) should disappear, replaced by a less polar carbamate spot.

-

Workup: Quench with water. Wash the organic layer with 1M citric acid (to remove unreacted aniline) followed by brine.

-

Purification: Dry over